N-(4-chlorophenyl)-2-phenylacetamide
Description
N-(4-Chlorophenyl)-2-phenylacetamide is a substituted acetamide featuring a phenyl group at the 2-position and a 4-chlorophenyl substituent on the nitrogen atom. This compound serves as a key intermediate in organic synthesis, particularly in alkylation reactions and the preparation of heterocyclic derivatives. Its reactivity and physicochemical properties are influenced by the electron-withdrawing chlorine substituent, which modulates the nucleophilicity of the amide nitrogen and the stability of intermediates in synthetic pathways .
Properties
CAS No. |
2990-06-9 |
|---|---|
Molecular Formula |
C14H12ClNO |
Molecular Weight |
245.7 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-phenylacetamide |
InChI |
InChI=1S/C14H12ClNO/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) |
InChI Key |
WYJLJXRDWVMLDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Mechanism
The electronic nature of substituents on the phenyl ring significantly impacts reaction mechanisms in alkylation and benzylation reactions:
Key Findings :
Insights :
Physicochemical Properties
Trends :
- Chlorine substituents enhance lipophilicity, impacting solubility in aqueous media.
- Heterocyclic incorporation (e.g., thienopyrimidine) increases molecular weight and complexity .
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